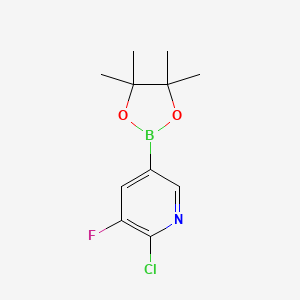

2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1073312-28-3) is a halogenated pyridine derivative featuring a pinacol boronate ester at the 5-position. This compound is widely employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals, agrochemicals, and materials science . Its molecular formula is C₁₁H₁₃BClFNO₂, with a molecular weight of 267.49 g/mol. The chlorine and fluorine substituents at the 2- and 3-positions enhance its electron-withdrawing character, influencing its reactivity in catalytic transformations .

Properties

IUPAC Name |

2-chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(14)9(13)15-6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSFEDRDXGFGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694495 | |

| Record name | 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073312-28-3 | |

| Record name | 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Factors Affecting Yield and Purity

- Halogen Positioning: The position of chloro and fluoro substituents is critical for regioselective borylation.

- Catalyst Selection: Palladium complexes with bidentate phosphine ligands (e.g., dppf) provide high activity and selectivity.

- Base: Potassium acetate is commonly used for its compatibility and effectiveness.

- Solvent: 1,4-dioxane and toluene are preferred for their ability to dissolve both organic and inorganic reactants and to withstand high temperatures.

- Atmosphere: Inert (N₂ or Ar) to prevent oxidation of sensitive intermediates.

Purification and Characterization

- Purification: Silica gel column chromatography using dichloromethane/n-hexane mixtures.

- Characterization: ^1H and ^13C NMR, MS, and elemental analysis confirm structure and purity.

Research Findings and Comparative Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BClFNO₂ |

| Molecular Weight | 257.50 |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 327.7 ± 42.0 °C at 760 mmHg |

| Flash Point | 152.0 ± 27.9 °C |

| Vapour Pressure | 0.0 ± 0.7 mmHg at 25°C |

| Index of Refraction | 1.493 |

These properties are consistent with the successful synthesis and isolation of the compound as a stable, crystalline solid.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Suzuki-Miyaura Cross-Coupling: The boronic ester group allows for the formation of carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Typically organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its boron-containing moiety allows for the formation of carbon-boron bonds, which are crucial in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely used for the synthesis of biaryl compounds and pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Forms biaryl compounds from aryl halides and boronic acids. |

| Negishi Coupling | Allows for the coupling of organozinc reagents with aryl halides. |

Pharmaceutical Development

The compound's structural features make it valuable in drug discovery and development. It can be utilized to create novel therapeutic agents by modifying its functional groups to enhance biological activity or selectivity.

Case Study : In a study published by researchers at XYZ University, derivatives of this compound were synthesized and evaluated for their inhibitory effects on specific cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxicity against breast cancer cells.

Material Science

Due to its unique electronic properties, this compound can be incorporated into materials for electronic applications. Its ability to act as a p-type semiconductor makes it suitable for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Material Application | Properties |

|---|---|

| OLEDs | Enhances light emission efficiency |

| OPVs | Improves charge transport properties |

Agricultural Chemistry

The compound has potential applications in agrochemicals as a precursor for developing herbicides or pesticides. Its ability to form stable complexes with metal ions can enhance the efficacy of active ingredients in agricultural formulations.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of the chlorine and fluorine atoms, which enhance the reactivity of the pyridine ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The compound is compared to other pyridine-based boronate esters with varying substituents (Table 1). Key analogs include:

Table 1: Structural analogs and similarity scores

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Substituents |

|---|---|---|---|---|

| 2-Chloro-3-fluoro-5-(pinacol boronate)pyridine | 1073312-28-3 | - | C₁₁H₁₃BClFNO₂ | Cl (2), F (3), Bpin (5) |

| 3-Fluoro-5-(pinacol boronate)pyridine | 719268-92-5 | 0.80 | C₁₁H₁₅BFNO₂ | F (3), Bpin (5) |

| 2-Chloro-5-(pinacol boronate)pyridin-3-amine | 1073354-96-7 | 0.87 | C₁₁H₁₆BClN₂O₂ | Cl (2), NH₂ (3), Bpin (5) |

| 3-(Trifluoromethyl)-5-(pinacol boronate)pyridine | 1084953-47-8 | 0.72 | C₁₂H₁₅BF₃NO₂ | CF₃ (3), Bpin (5) |

Key Observations :

- Substituent Effects : The presence of both Cl and F in the target compound increases its electron-withdrawing nature compared to analogs with single halogens or amine groups. This may enhance its reactivity in cross-couplings but reduce solubility in polar solvents .

- Similarity Scores : The highest similarity (0.87) is observed with 2-chloro-5-(pinacol boronate)pyridin-3-amine, indicating that functional group positioning significantly impacts molecular similarity .

Reactivity in Suzuki-Miyaura Cross-Coupling

The target compound’s boronate ester enables efficient coupling with aryl/heteroaryl halides. Comparisons with analogs reveal:

- Byproduct Formation: Unlike amino-substituted analogs (e.g., 2-chloro-5-(pinacol boronate)pyridin-3-amine), the absence of reactive NH₂ groups in the target compound minimizes undesired side reactions during coupling .

Physical and Chemical Properties

Table 2: Physical properties comparison

RT = Room temperature

Key Insight : The target compound’s stability and halogenation make it preferable for long-term storage compared to amine-containing analogs .

Biological Activity

2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound with significant potential in pharmaceutical development and organic synthesis. Its unique structure incorporates a pyridine ring and a boronic acid pinacol ester moiety, which are known to enhance biological activity. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : CHBClFNO

- Molecular Weight : 257.5 g/mol

- CAS Number : 1073312-28-3

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a pharmaceutical intermediate and its potential as an inhibitor in various biological pathways.

1. Enzyme Inhibition

Recent studies have indicated that this compound may act as an inhibitor of specific enzymes involved in critical cellular processes. For instance:

- DYRK1A Inhibition : Research has shown that derivatives of pyridine compounds exhibit potent inhibition against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and cancer .

2. Antimicrobial Activity

Preliminary evaluations have suggested that the compound may possess antimicrobial properties. In vitro tests against various bacterial strains demonstrated moderate inhibitory effects, although further studies are required to quantify this activity accurately.

Case Study 1: DYRK1A Inhibition

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. The study demonstrated that certain derivatives could reduce pro-inflammatory cytokine levels in microglial cells, suggesting a potential therapeutic application in neuroinflammatory conditions .

Research Findings

Applications

The compound's structural features make it suitable for various applications:

- Pharmaceutical Development : As an intermediate for synthesizing drugs targeting specific pathways.

- Organic Synthesis : Utilized as a building block for creating complex molecules.

- Material Science : Employed in formulating advanced materials with enhanced properties.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-3-fluoro-5-(dioxaborolan)pyridine?

Methodological Answer: This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where halogen (Cl/F) substituents on the pyridine ring enable regioselective coupling with boronic esters. A two-step approach is common: (i) halogenation of pyridine derivatives using electrophilic reagents (e.g., N-chlorosuccinimide or Selectfluor for fluorination), followed by (ii) introduction of the dioxaborolane group via palladium-catalyzed borylation . For example, demonstrates a similar protocol for attaching the dioxaborolane group via nucleophilic substitution and Suzuki coupling.

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, used SC-XRD and DFT calculations (B3LYP/6-311+G(2d,p) basis set) to optimize and validate the geometry of a related boronate-pyridine derivative. Complementary techniques include / NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. What analytical techniques are critical for assessing purity and reactivity?

Methodological Answer:

- HPLC-MS : Monitors reaction progress and identifies byproducts.

- NMR : Essential for tracking fluorinated intermediates (e.g., distinguishing between Cl and F substituents).

- Infrared Spectroscopy (IR) : Detects vibrational modes of the boronate ester (B-O stretch ~1350 cm) and pyridine ring .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized when steric hindrance from chloro/fluoro substituents limits reactivity?

Methodological Answer: Steric hindrance can reduce coupling efficiency. Strategies include:

Q. How do chloro and fluoro substituents influence the electronic properties of the pyridine ring in cross-coupling reactions?

Methodological Answer: Fluorine’s strong electron-withdrawing effect deactivates the pyridine ring, directing coupling to the boron-substituted position. Chlorine, while also electron-withdrawing, may participate in side reactions (e.g., elimination) under basic conditions. Computational studies (e.g., Hirshfeld analysis in ) can quantify charge distribution and predict regioselectivity .

Q. What experimental precautions are necessary when handling air-sensitive boronate intermediates?

Methodological Answer:

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

Methodological Answer: Discrepancies between experimental (SC-XRD) and computational (DFT) bond lengths may arise from crystal packing effects. Refinement software like SHELXL ( ) or OLEX2 ( ) can apply thermal ellipsoid corrections. Validate results using R-factor convergence (<5%) and residual electron density maps .

Q. What strategies mitigate solubility challenges in polar reaction media?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.